molecular formula C17H15NO3 B2474027 4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid CAS No. 1216973-15-7

4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid

Cat. No. B2474027
CAS RN: 1216973-15-7
M. Wt: 281.311
InChI Key: DKHAYZLSEDAZNF-UHFFFAOYSA-N
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Description

4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Indole-2-carboxylic acid, a compound related to 4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid, is a versatile intermediate in pharmaceutical synthesis. Jiang et al. (2017) detailed its use in the preparation of pharmaceutically active agents. Their research focused on developing a practical hydrogen reduction process for synthesizing indole-2-carboxylic acid, highlighting the compound's significance in medicinal chemistry (Jiang et al., 2017).

Catalytic and Anti-Corrosive Properties

The anti-corrosive behavior of related compounds, such as indanone derivatives including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, was studied by Saady et al. (2018). They demonstrated these compounds' effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions, indicating potential applications in material science and engineering (Saady et al., 2018).

Biological and Antimicrobial Activities

Raju et al. (2015) synthesized a series of indole-2-carboxylic acid derivatives, including compounds similar to 4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid. They assessed their antimicrobial activities against various bacteria and fungi, demonstrating the potential therapeutic applications of these compounds (Raju et al., 2015).

Chemical Characterization and Reaction Studies

The study of the reaction of indole carboxylic acids with propargyl alcohols by Selvaraj et al. (2019) is relevant for understanding the chemical behavior of 4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid. This research explored [4 + 3]-annulation and unexpected carboxylate migration, providing insights into the reactivity and potential transformations of similar compounds (Selvaraj et al., 2019).

properties

IUPAC Name

4-[(2-methylphenyl)methoxy]-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-11-5-2-3-6-12(11)10-21-16-8-4-7-14-13(16)9-15(18-14)17(19)20/h2-9,18H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHAYZLSEDAZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC3=C2C=C(N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid

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